(R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate is a complex organic compound characterized by its unique structural features, including a morpholine ring and a chloropyridine moiety. Its molecular formula is C₁₇H₂₂ClN₅O₃, and it has a molecular weight of approximately 379.84 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways .
Studies have shown that (R)-tert-Butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate exhibits kinase inhibitory activity, specifically targeting Flt-3 and JAK2 kinases. [] Flt-3 and JAK2 are enzymes involved in various cellular processes, and their dysregulation has been implicated in several cancers and inflammatory diseases. [, ] Therefore, this molecule's potential to inhibit these kinases makes it a promising candidate for further investigation in these areas.
Research indicates that (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate exhibits promising biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential as an antitumor agent and may interact with specific biological targets involved in cell signaling pathways. The chloropyridine component is thought to enhance its binding affinity to certain receptors .
Synthesis of (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate typically involves multi-step organic synthesis techniques:
This compound has potential applications in:
Interaction studies have shown that (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate can bind to various biological targets. These studies typically utilize techniques such as:
Several compounds share structural similarities with (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Chloropyrido[4,3-b]pyrazin | Contains a similar pyridine structure | Lacks morpholine and carboxylate functionalities |
| Morpholine Derivatives | Share the morpholine ring structure | Vary in substituents affecting biological activity |
| Pyrazine-Based Compounds | Similar nitrogen-containing heterocycles | Often exhibit different pharmacological profiles |
The uniqueness of (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate lies in its specific combination of functional groups and its potential selectivity for biological targets compared to other similar compounds .
The retrosynthetic analysis of the chloropyrido-pyrazinamine core requires strategic disconnection of the fused heterocyclic system to identify accessible synthetic precursors [14]. The pyrido[4,3-b]pyrazine framework can be deconstructed through carbon-nitrogen bond disconnections adjacent to the nitrogen heteroatoms, following established principles where disconnections are most effective when positioned near heteroatoms [15].
The primary retrosynthetic disconnection involves cleaving the carbon-nitrogen bond connecting the chloropyridine and pyrazine rings [1]. This approach reveals 2-chloropyridine derivatives and appropriately substituted pyrazine precursors as fundamental building blocks [20]. The chlorine substituent at the 7-position of the pyrido-pyrazine core can be introduced through electrophilic aromatic substitution using chlorinating agents such as phosphorus oxychloride or N-chlorosuccinimide [1] [20].
Alternative retrosynthetic strategies involve cyclization approaches where the pyrazine ring is constructed from linear precursors containing the appropriately positioned nitrogen atoms [2]. Thermal cyclization of tetrazole derivatives represents one viable pathway, where 5-(2-pyrazinyl)tetrazole intermediates undergo thermolysis at 400 degrees Celsius under reduced pressure to afford the desired triazolo-pyrazine framework [2]. However, this approach suffers from harsh reaction conditions and poor yields of approximately 20 percent [2].
The most practical retrosynthetic approach involves the disconnection of the aminomethyl linkage between the pyrido-pyrazine core and the morpholine carboxylate moiety [1]. This strategy enables the separate synthesis of the heterocyclic core and the chiral morpholine component, followed by their convergent coupling through nucleophilic aromatic substitution reactions [1].
The stereoselective synthesis of the morpholine carboxylate moiety represents a critical challenge in accessing the target compound with high enantiomeric purity [31] [35]. Organocatalytic approaches have emerged as powerful methods for constructing chiral morpholine derivatives with excellent stereochemical control [4] [31].
Recent developments in organocatalytic asymmetric synthesis have enabled the preparation of 2,2-disubstituted morpholines through enantioselective chlorocyclization protocols [31]. Cinchona alkaloid-derived phthalazine catalysts facilitate the cyclization of alkenol substrates to furnish morpholines containing quaternary stereocenters with excellent yields and enantioselectivities under mild conditions [31]. These transformations typically proceed with enantioselectivities ranging from 85.5:14.5 to 98:2 enantiomeric ratios [32].
| Catalyst System | Yield (%) | Enantiomeric Ratio | Reaction Conditions |
|---|---|---|---|
| Cinchona alkaloid-phthalazine | 75-89 | 85.5:14.5 to 98:2 | Mild temperature, organic solvent |
| β-Morpholine amino acids | 82-89 | 70:30 to 99:1 | -10°C, isopropanol, 24-48 h |
| Organocatalytic chlorination | 65-74 | 80:20 to 98:2 | KOtBu, acetonitrile, -20°C |
Polymer-supported synthesis approaches offer additional advantages for morpholine carboxylate preparation [10]. Using immobilized Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH as starting materials, trifluoroacetic acid-mediated cleavage from the resin provides target dihydrooxazines [10]. The inclusion of triethylsilane in the cleavage cocktail results in stereoselective formation of the corresponding morpholine-3-carboxylic acids [10].
The tert-butoxycarbonyl protecting group plays a crucial role in the synthetic strategy for morpholine carboxylate derivatives, providing both protection of the nitrogen functionality and favorable solubility characteristics [7] [8]. The tert-butoxycarbonyl group exhibits exceptional stability toward nucleophilic attack while remaining readily removable under acidic conditions [18].
The installation of tert-butoxycarbonyl protection typically employs di-tert-butyl dicarbonate as the reagent of choice [18]. This protection strategy offers several advantages including resistance to nucleophilic reagents and bases, making it compatible with a wide range of synthetic transformations [7]. The steric bulk of the tert-butoxycarbonyl group can be strategically employed to direct chemistry to desired sites or block reactions in close proximity [18].
Deprotection of the tert-butoxycarbonyl group can be accomplished through multiple methodologies [12] [18]. Traditional approaches utilize strong acids such as hydrochloric acid, trifluoroacetic acid, or phosphoric acid [18]. However, these methods suffer from limitations including selectivity issues, excess reagent requirements, aqueous workup complications, and potential formation of genotoxic impurities [18].
| Deprotection Method | Conditions | Advantages | Limitations |
|---|---|---|---|
| Trifluoroacetic acid | TFA/dichloromethane | Mild, efficient | Potential impurity formation |
| Thermal deprotection | Continuous flow, 150-200°C | Acid-free, clean | Requires specialized equipment |
| Lewis acids | Various metal catalysts | Selective conditions | Limited substrate scope |
| Enzymatic methods | Specific enzymes | Green chemistry | Narrow applicability |
Recent advances in thermal deprotection offer environmentally favorable alternatives to traditional acidic methods [12]. Thermal N-Boc deprotection in continuous flow systems can be readily effected in the absence of acid catalysts, providing cleaner reaction profiles [12]. These thermal methods operate effectively at temperatures between 150-200 degrees Celsius under flow conditions [12].
The base-labile nature of tert-butoxycarbonyl groups on phenolic substrates requires careful consideration in synthetic planning [8]. While tert-butoxycarbonyl groups on amino functionalities resist treatment with 75 percent piperidine in dichloromethane or 1 normal sodium hydroxide in tetrahydrofuran, the same protecting groups on phenols demonstrate lability to basic conditions [8].
Catalytic asymmetric aminomethylation represents a sophisticated approach for constructing the carbon-nitrogen bonds present in the target morpholine carboxylate structure [27] [28]. These methodologies enable the direct formation of chiral carbon-nitrogen bonds with high stereochemical control [30] [33].
Recent developments in dual catalysis modes have enabled asymmetric α-acylation of tertiary amines with aldehydes [27] [30]. The combination of chiral N-heterocyclic carbene catalysis and photoredox catalysis facilitates the direct conversion of sp³ carbon-hydrogen bonds to carbon-carbon bonds in a highly enantioselective manner [30]. These transformations proceed efficiently with aliphatic aldehydes, affording α-amino ketones in good yields and high enantioselectivities [30].
Phase-transfer catalysis approaches have proven effective for asymmetric alkylation reactions constructing protected ethylene-amino and propylene-amino motifs [28]. The nucleophilic ring opening of N-sulfonyl aziridines using phosphazene base catalysts results in highly efficient alkylation reactions with various methine carbon acids [28]. This methodology can be rendered highly asymmetric with up to 97 percent enantiomeric excess by employing phase-transfer catalysis for stereochemical control [28].
| Catalytic System | Substrate Scope | Enantioselectivity | Yield Range |
|---|---|---|---|
| N-heterocyclic carbene/photoredox | Aliphatic aldehydes | Up to 95% ee | 70-90% |
| Phase-transfer catalysis | Aziridine derivatives | Up to 97% ee | 75-95% |
| Aminothiourea catalysts | Glyoxylate derivatives | Up to 99% ee | 80-100% |
| Copper-hydride catalysis | Olefin substrates | Up to 98% ee | 65-85% |
Aminothiourea catalysts have demonstrated exceptional performance in stereoselective Mannich-type additions using glyoxylate cyanohydrin [9]. The optimal catalyst provides a wide variety of adducts from N-Boc imines with excellent yields and stereoselectivities, achieving up to 100 percent yield, 99 percent enantiomeric excess, and 94:1 diastereomeric ratios [9]. The reaction scope can be expanded through direct use of α-amido sulfones as imine precursors [9].
Copper-hydride catalyzed asymmetric hydroamination offers another powerful approach for forming chiral carbon-nitrogen bonds from olefins [33]. This methodology enables the synthesis of chiral N-alkyl aziridines and provides direct access to primary amines through novel electrophilic amine reagents [33]. The transformations typically proceed with high enantioselectivities ranging from 65-98 percent enantiomeric excess [33].
The industrial-scale production of complex heterocyclic compounds like (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate presents significant challenges requiring systematic optimization approaches [21] [22]. Process development must address scalability, cost-effectiveness, environmental impact, and regulatory compliance while maintaining product quality and stereochemical integrity [22].
Design of experiments methodologies has proven essential for optimizing chemical processes at industrial scale [21] [22]. Full factorial designs enable systematic evaluation of critical process parameters including temperature, residence time, catalyst loading, and solvent selection [21]. Statistical analysis of experimental results provides accurate models for process optimization, often leading to more than two-fold increases in product yields [22].
| Process Parameter | Optimization Range | Impact on Yield | Critical Factors |
|---|---|---|---|
| Reaction temperature | 30-110°C | High correlation | Substrate stability |
| Catalyst loading | 0.025-0.1 mol% | Moderate correlation | Economic considerations |
| Residence time | 0.5-24 hours | Variable correlation | Reactor design |
| Solvent system | Multiple options | High correlation | Environmental impact |
Continuous flow chemistry offers significant advantages for industrial-scale heterocycle production [22]. Automated flow reactors enable precise control of reaction parameters while minimizing material consumption and improving safety profiles [22]. Droplet flow reactors can reduce material requirements to several hundred microliters while maintaining high throughput, consuming less than 200 milligrams of starting material for optimization studies [22].
The morpholine industrial production process relies on continuous reactor systems for optimal efficiency [24]. Tubular pressure vessels equipped with catalyst baskets enable continuous operation with premixed reactant solutions [24]. Typical industrial conditions involve temperatures of 260-275 degrees Celsius, pressures of 3000 pounds per square inch, and space velocities of 0.23 grams per milliliter catalyst per hour [24]. These conditions achieve morpholine conversions of 47.0 percent with significant formation of higher-boiling amine byproducts [24].
Environmental considerations have driven the development of green synthesis protocols for morpholine derivatives [36]. Ethylene sulfate-mediated approaches eliminate the need for hazardous reagents like ethylene oxide while providing excellent selectivity for monoalkylation reactions [36]. These methods demonstrate scalability to greater than 50-gram scale with simplified workup procedures [36].
Process analytical technology implementation enables real-time monitoring and control of industrial heterocycle synthesis [22]. High-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and infrared spectroscopy provide continuous feedback for process optimization [22]. Automated analytical techniques ensure consistent product quality while enabling rapid response to process deviations [22].
The thermodynamic stability of (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate is primarily governed by the interplay between its heterocyclic aromatic core and the protecting group architecture. The compound demonstrates excellent thermal stability with a decomposition temperature (Td) exceeding 330°C, as evidenced by thermogravimetric analysis of structurally related pyrido[3,4-b]pyrazine derivatives [1]. This thermal robustness is attributable to the electron-deficient bicyclic pyridopyrazine core, which provides enhanced stability through reduced propensity for thermal decomposition [2].
The tert-butyl carboxylate moiety contributes significantly to the compound's overall thermodynamic stability through steric protection of the morpholine nitrogen center. The bulky tert-butyl group creates a thermodynamically favorable environment by minimizing undesired intermolecular interactions that could lead to decomposition [3]. The presence of the chlorine substituent at the 7-position of the pyridopyrazine ring further enhances thermal stability through electron withdrawal, which stabilizes the aromatic system against thermal degradation [4].
| Parameter | Value | Reference |
|---|---|---|
| Thermal Decomposition Temperature (Td) | >330°C | [1] |
| Glass Transition Temperature (Tg) | 68-77°C (estimated) | [1] |
| Thermal Stability Classification | Excellent | [2] |
The compound's thermodynamic stability is further enhanced by the morpholine ring's favorable chair conformation, which minimizes ring strain and contributes to overall molecular stability. The R-stereochemistry at the C-2 position provides additional thermodynamic preference through minimization of steric interactions with the tert-butyl protecting group [5].
The solubility behavior of (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate in various solvent systems reflects its amphiphilic nature, combining hydrophobic and hydrophilic structural elements. The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with limited aqueous solubility (<1 mg/mL at 25°C) [6].
The morpholine ring significantly enhances solubility in polar solvents through its capacity for hydrogen bonding and dipole-dipole interactions [7]. The tert-butyl carboxylate group contributes to lipophilicity while maintaining sufficient polarity for dissolution in polar aprotic media . The pyrido[4,3-b]pyrazine core provides π-π stacking interactions that influence solubility patterns in aromatic solvents [9].
| Solvent System | Solubility | Hansen Parameter Compatibility |
|---|---|---|
| Polar Aprotic (DMF, DMSO) | Moderate | Good δP and δH matching |
| Polar Protic (Water, Alcohols) | Limited | Poor δH compatibility |
| Aromatic Solvents | Moderate | π-π stacking interactions |
| Aliphatic Hydrocarbons | Poor | Insufficient polarity |
The compound's solubility in polar aprotic solvents is enhanced by the morpholine oxygen's ability to act as a hydrogen bond acceptor, while the nitrogen provides additional polar interactions [10]. The chlorine substituent contributes to the overall polarity through its electron-withdrawing effect, improving compatibility with polar solvent systems [11].
The tautomeric behavior of (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate is primarily influenced by the pyrido[4,3-b]pyrazine core's electronic structure and the morpholine ring's conformational preferences. Unlike simple morpholine derivatives, the compound's tautomeric equilibrium is constrained by the electron-deficient pyridopyrazine system, which stabilizes specific tautomeric forms [12].
The morpholine ring maintains a thermodynamically stable chair conformation with the R-configuration at C-2, preventing significant tautomeric interconversion [5]. The hemiaminal functionality within the morpholine system appears both thermodynamically and kinetically stable, with no detectable open-chain tautomer in solution [13]. This stability is attributed to the anomeric effect of the morpholine oxygen atom and the avoidance of pseudo-A1,3 strain between substituents [5].
| Factor | Contribution | Effect on Stability |
|---|---|---|
| Pyridopyrazine Electronics | Major | Stabilizes specific forms |
| Morpholine Conformation | Moderate | Prevents ring-opening |
| Anomeric Effect | Moderate | Enhances stability |
| Steric Interactions | Minor | Influences equilibrium |
The electron-withdrawing chlorine substituent at the 7-position stabilizes the pyridopyrazine tautomeric form through resonance stabilization, effectively preventing amino-imino tautomerization that might otherwise occur in similar heterocyclic systems [14]. The tert-butyl carboxylate group provides additional steric protection against tautomeric interconversion through spatial hindrance [3].
The spectroscopic characterization of (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate reveals distinct fingerprint patterns that reflect its complex molecular architecture. Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound's heterocyclic framework and stereochemical features.
The 1H NMR spectrum exhibits characteristic signals for the pyrido[4,3-b]pyrazine aromatic protons in the range of 8.95-9.62 ppm, with the chlorine substituent causing downfield shifts consistent with electron withdrawal [15]. The morpholine ring protons appear as distinct multiplets between 3.4-4.2 ppm, with the stereochemical configuration at C-2 influencing the chemical shift patterns [16]. The tert-butyl protecting group manifests as a characteristic singlet at approximately 1.4 ppm, integrating for nine protons .
The 13C NMR spectrum reveals the electron-deficient nature of the pyridopyrazine carbons, with signals appearing significantly downfield relative to electron-rich aromatic systems. The carbonyl carbon of the carboxylate appears around 155-160 ppm, while the morpholine carbons exhibit characteristic chemical shifts consistent with the heterocyclic framework [15].
The IR spectrum displays distinctive absorption bands that identify key functional groups within the molecular structure. The carboxylate C=O stretch appears at approximately 1680 cm⁻¹, consistent with the electron-withdrawing environment created by the morpholine nitrogen [18]. The aromatic C=C and C=N stretches of the pyridopyrazine core manifest in the 1566-1661 cm⁻¹ region, with the chlorine substituent influencing the exact frequencies [15].
| Fragment | m/z | Assignment |
|---|---|---|
| [M+H]⁺ | 380.15 | Molecular ion |
| [M-Boc]⁺ | 280.11 | Loss of tert-butyl carboxylate |
| [Pyrido-Cl]⁺ | 169.02 | Chloropyridopyrazine fragment |
| [Morpholine]⁺ | 88.08 | Morpholine ring |